molecular formula C14H12BrN5OS B10928735 N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B10928735
M. Wt: 378.25 g/mol
InChI Key: AFGBYFHJHLHKTA-UHFFFAOYSA-N
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Description

N~5~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of pyrazole, thiadiazole, and bromobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with 4-bromobenzyl bromide.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the intermediate with thiosemicarbazide under oxidative conditions.

    Final Coupling: The final step involves coupling the pyrazole-thiadiazole intermediate with a carboxamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromobenzyl group, converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~5~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N5-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the apoptosis pathway in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N~5~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE
  • **N~5~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE

Uniqueness

N~5~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is unique due to the presence of the bromobenzyl group, which can undergo specific chemical reactions that are not possible with other halogenated derivatives. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H12BrN5OS

Molecular Weight

378.25 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)methyl]pyrazol-3-yl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C14H12BrN5OS/c1-9-13(22-19-17-9)14(21)16-12-6-7-20(18-12)8-10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H,16,18,21)

InChI Key

AFGBYFHJHLHKTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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